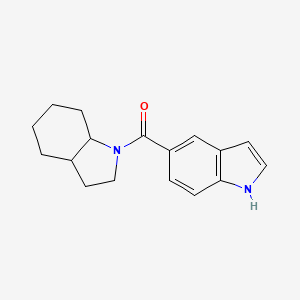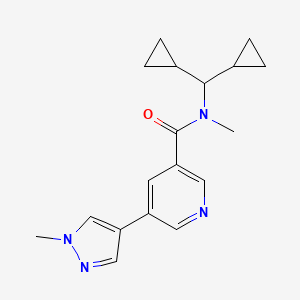
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one, also known as Cmpd-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Cmpd-7 is a pyrrolidin-2-one derivative that has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, it has been suggested that this compound inhibits the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of CK2, which is involved in various cellular processes. This compound has also been shown to inhibit the growth of cancer cells and exhibit antiviral activity. Additionally, this compound has been found to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound has also been extensively studied for its potential therapeutic properties, making it a promising compound for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the research of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Another direction is to study its antiviral activity and its potential use in the treatment of viral infections. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one involves the reaction of 5-chloro-1-methylbenzimidazole-2-thiol with 1-methylpyrrolidin-2-one in the presence of a base. The reaction yields this compound as a white solid with a high yield.
Aplicaciones Científicas De Investigación
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against influenza A virus.
Propiedades
IUPAC Name |
3-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-16-6-5-11(12(16)18)19-13-15-9-7-8(14)3-4-10(9)17(13)2/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNHIKYNJDXDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NC3=C(N2C)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)
![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)

![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)
![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)